1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a 2-oxopropyl group attached to the nitrogen atom at position 1 of the uracil ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the alkylation of uracil with 2-oxopropyl halides under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxo group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in nucleic acid analogs and as a probe for biochemical processes.
Medicine: Research is ongoing into its potential as an antiviral or anticancer agent.
Industry: It is used in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. In biological systems, it may mimic natural nucleobases, thereby interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2-Oxopropyl)theobromine: A derivative of theobromine with similar structural features.
6-Substituted Uracil Derivatives: These compounds have various substituents at the 6-position and exhibit different biological activities.
Uniqueness: 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-oxopropyl)pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)4-9-3-2-6(11)8-7(9)12/h2-3H,4H2,1H3,(H,8,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCOVHZZQAPKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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